molecular formula C29H32N2O10S B13857456 (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13857456
M. Wt: 600.6 g/mol
InChI Key: JVRRLPUZNDYCTR-PDFIMPOXSA-N
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Description

(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the introduction of the benzoyl, imidazolyl, and thiophenyl groups through a series of substitution and coupling reactions. The final step involves the esterification of the carboxylic acid groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The benzoyl and imidazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H32N2O10S

Molecular Weight

600.6 g/mol

IUPAC Name

(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H32N2O10S/c1-2-3-6-21-30-14-19(12-18(26(35)36)13-20-5-4-11-42-20)31(21)15-16-7-9-17(10-8-16)28(39)41-29-24(34)22(32)23(33)25(40-29)27(37)38/h4-5,7-12,14,22-25,29,32-34H,2-3,6,13,15H2,1H3,(H,35,36)(H,37,38)/b18-12+/t22?,23-,24?,25?,29+/m1/s1

InChI Key

JVRRLPUZNDYCTR-PDFIMPOXSA-N

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)/C=C(\CC4=CC=CS4)/C(=O)O

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C=C(CC4=CC=CS4)C(=O)O

Origin of Product

United States

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